2-Bromo-9-(4-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine
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Overview
Description
2-Bromo-9-(4-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine is a heterocyclic compound that belongs to the class of triazoloazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9-(4-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl or MnO2 .
Industrial Production Methods
Industrial production methods for this compound may involve scale-up reactions using similar synthetic routes. The use of microwave irradiation and environmentally friendly oxidizers can be advantageous for large-scale production due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9-(4-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using hydrazine hydrate (N2H4·H2O) in ethanol under reflux conditions.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: NaOCl, MnO2
Reduction: Hydrazine hydrate (N2H4·H2O), ethanol, reflux
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Bromo-9-(4-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-9-(4-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor for enzymes such as Janus kinases (JAK1 and JAK2) and receptors like GPR40 . These interactions can modulate various biological processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-9-(4-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine is unique due to its specific substitution pattern, which includes both bromine and fluorine atoms. This unique structure enhances its reactivity and potential for various chemical transformations, making it a valuable compound for research and development in medicinal chemistry and material sciences.
Properties
Molecular Formula |
C13H13BrFN3O |
---|---|
Molecular Weight |
326.16 g/mol |
IUPAC Name |
2-bromo-9-(4-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine |
InChI |
InChI=1S/C13H13BrFN3O/c14-13-16-12-11(3-1-2-8-18(12)17-13)19-10-6-4-9(15)5-7-10/h4-7,11H,1-3,8H2 |
InChI Key |
OTIQYCNQANUMCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NC(=N2)Br)C(C1)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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